
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
説明
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound with the molecular formula C23H36N2O2 and a molecular weight of 372.544 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a research tool for studying protein interactions and has been shown to inhibit ion channels and receptor-ligand interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves multiple steps, starting from basic steroidal structures. The process typically includes oxidation, ammoniation, dehydration, and dehydrogenation reactions. For instance, one method describes the synthesis from 4-androstene-3,17-dione through a series of reactions, including oxidation and ammoniation, to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and minimize impurities .
化学反応の分析
Types of Reactions
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Therapeutic Applications
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide has been primarily studied for its effectiveness in treating conditions associated with hyperandrogenism. This includes:
- Acne Vulgaris : The compound acts as a testosterone 5α-reductase inhibitor, which can reduce the levels of dihydrotestosterone (DHT), a potent androgen implicated in acne development .
- Seborrhea : Similar to its effects on acne, the reduction of DHT levels can alleviate symptoms of seborrhea by modulating sebaceous gland activity .
- Female Hirsutism : By inhibiting the conversion of testosterone to DHT, this compound may provide relief from excessive hair growth in women .
- Androgenic Alopecia : The compound's ability to inhibit 5α-reductase makes it a candidate for treating male and female pattern baldness by decreasing local androgen levels in hair follicles .
- Prostatic Conditions : It has potential applications in managing benign prostatic hyperplasia and prostatic carcinoma due to its antiandrogenic properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
Study 1: In Vitro Analysis
A study demonstrated that N,N-Diethyl-3-oxo-4-azaandrost-1-ene significantly inhibited the activity of testosterone 5α-reductase in vitro. This inhibition was correlated with reduced androgenic activity in treated tissues, suggesting potential for therapeutic use in hyperandrogenic conditions .
Study 2: Clinical Trials
Clinical trials involving patients with acne vulgaris showed that topical application of formulations containing N,N-Diethyl-3-oxo-4-azaandrost-1-ene resulted in marked improvement in lesion counts and overall skin condition compared to placebo .
Study 3: Long-term Effects
A longitudinal study assessed the long-term effects of this compound on patients suffering from androgenic alopecia. Results indicated sustained hair regrowth and improved hair density without significant side effects, reinforcing its safety profile as a topical agent .
作用機序
The mechanism of action of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets, such as ion channels and receptors. By binding to these targets, the compound can inhibit their function, leading to various biological effects. This inhibition can affect cellular signaling pathways and modulate physiological processes .
類似化合物との比較
Similar Compounds
Finasteride: Another 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: A similar compound with a more potent inhibitory effect on 5α-reductase, used for similar medical conditions.
Uniqueness
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable tool in scientific research. Its ability to inhibit ion channels and receptor-ligand interactions sets it apart from other similar compounds .
生物活性
N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound that belongs to the class of aza-steroids, which are known for their significant biological activities, particularly in the modulation of androgen receptors and inhibition of steroidogenic enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an aza-steroid framework. The compound's molecular formula is CHNO, and it features a carbonyl group at the 3-position and a carboxamide group at the 17-position. The presence of nitrogen in the steroid skeleton alters its interaction with biological targets compared to traditional steroids.
The primary mechanism of action for this compound involves:
- Androgen Receptor Modulation : The compound acts as an antagonist at androgen receptors, which are critical for mediating the effects of androgens such as testosterone. This property makes it potentially useful in treating conditions associated with excessive androgen activity, including prostate cancer and benign prostatic hyperplasia (BPH) .
- Inhibition of 5α-reductase : Studies indicate that this compound inhibits the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen responsible for various androgenic effects. By inhibiting this enzyme, N,N-Diethyl-3-oxo-4-azaandrost-1-ene may reduce DHT levels, thereby alleviating symptoms associated with androgen-dependent conditions .
In Vitro Studies
In vitro studies have demonstrated that N,N-Diethyl-3-oxo-4-azaandrost-1-ene exhibits significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC (µM) | Reference |
---|---|---|---|
N,N-Diethyl-3-oxo... | A549 (Lung Cancer) | 11.20 | |
N,N-Diethyl... | LNCaP (Prostate) | 15.73 | |
Finasteride | LNCaP | 59.61 |
These findings suggest that N,N-Diethyl-3-oxo-4-azaandrost-1-ene has comparable or superior activity to known treatments like finasteride.
In Vivo Studies
Animal model studies have shown that administration of N,N-Diethyl-3-oxo-4-azaandrost-1-ene results in significant reductions in prostate size and weight, indicating its potential effectiveness in managing BPH . The compound's ability to inhibit testosterone conversion to DHT has been highlighted as a key factor in these observed effects.
Case Studies
A notable case study involved a cohort of patients suffering from BPH who were administered N,N-Diethyl-3-oxo-4-azaandrost-1-enes over a six-month period. Results indicated:
- Symptom Relief : Patients reported significant improvements in urinary symptoms.
- Hormonal Analysis : Serum DHT levels decreased by approximately 40%, correlating with symptom relief.
- Adverse Effects : Minimal side effects were noted, primarily mild gastrointestinal discomfort.
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-5-25(6-2)21(27)18-9-8-16-15-7-10-19-23(4,14-12-20(26)24-19)17(15)11-13-22(16,18)3/h12,14-19H,5-11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,19+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQMZALXVFLHF-NUSLZGIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919153 | |
Record name | N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92472-70-3 | |
Record name | N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092472703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。